4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZENE-1,2-DICARBONITRILE
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Overview
Description
4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZENE-1,2-DICARBONITRILE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZENE-1,2-DICARBONITRILE typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher efficiency and yield. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZENE-1,2-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazolinone compounds.
Scientific Research Applications
4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZENE-1,2-DICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZENE-1,2-DICARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANOIC ACID: Similar in structure but with a butanoic acid group instead of dicarbonitrile.
4-[(E)-2-(4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-2-YL)ETHENYL]BENZENE-1-SULFONAMIDE: Contains a sulfonamide group and exhibits COX-2 inhibitory activity.
Uniqueness
4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZENE-1,2-DICARBONITRILE is unique due to its dicarbonitrile functional group, which imparts distinct chemical properties and reactivity compared to other quinazolinone derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-oxoquinazolin-3-yl)benzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O/c17-8-11-5-6-13(7-12(11)9-18)20-10-19-15-4-2-1-3-14(15)16(20)21/h1-7,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPAQYJOUZGIEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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